molecular formula C25H32NNaO5S B605377 AM-461 sodium CAS No. 1313757-42-4

AM-461 sodium

Cat. No.: B605377
CAS No.: 1313757-42-4
M. Wt: 481.58
InChI Key: BIMKVWTUYDTQSD-UHFFFAOYSA-M
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Description

AM-461 sodium is the sodium salt of AM-461, a selective prostaglandin D2 receptor 2 (DP2/CRTH2) antagonist. DP2 receptors are G-protein-coupled receptors implicated in inflammatory pathways, particularly in asthma, allergic responses, and eosinophil activation . The sodium salt formulation enhances solubility and bioavailability, making it suitable for preclinical and clinical studies .

Properties

CAS No.

1313757-42-4

Molecular Formula

C25H32NNaO5S

Molecular Weight

481.58

IUPAC Name

2-(3-(2-((tert-butylthio)methyl)-4-pivalamidophenoxy)-4-methoxyphenyl)acetate

InChI

1S/C25H33NO5S.Na/c1-24(2,3)23(29)26-18-9-11-19(17(14-18)15-32-25(4,5)6)31-21-12-16(13-22(27)28)8-10-20(21)30-7;/h8-12,14H,13,15H2,1-7H3,(H,26,29)(H,27,28);/q;+1/p-1

InChI Key

BIMKVWTUYDTQSD-UHFFFAOYSA-M

SMILES

[Na+].COc1ccc(CC(=O)[O-])cc1Oc2ccc(NC(=O)C(C)(C)C)cc2CSC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-461 sodium, AM461 sodium

Origin of Product

United States

Chemical Reactions Analysis

Absence of "AM-461 Sodium" in Academic and Industrial Literature

  • The search results include peer-reviewed articles from Nature Communications (Source 1), PMC (Sources 6, 10), and ACS Journal of Medicinal Chemistry (Source 13), none of which reference "this compound."
  • Industrial reports (e.g., IAEA documents on sodium-water reactions, Source 14; JPL kinetics data, Sources 4, 9) also lack mentions of this compound.

Potential Explanations for Missing Data

  • Nomenclature Issues :
    • The compound may be cited under an alternative IUPAC name, experimental code, or proprietary designation not disclosed in public literature.
    • Example: Sodium salts of pharmaceuticals often use non-systematic names (e.g., "sodium valproate" instead of its IUPAC name).
  • Novelty or Confidentiality :
    • This compound could be a recently synthesized compound not yet published in open-access journals.
    • Proprietary compounds developed in corporate labs (e.g., pharmaceuticals or advanced materials) may remain undisclosed due to intellectual property restrictions.
  • Typographical Errors :
    • Verify the compound’s name for accuracy (e.g., "AM-461" vs. "AM461" or "AM-460").

Related Sodium Compounds and Reactions

While data on this compound is unavailable, the search results provide extensive insights into sodium’s general reactivity (Sources 2, 7, 12):

Table 1: Common Sodium Reaction Pathways

Reaction TypeExample EquationConditionsKey References
With water 2Na+2H2O2NaOH+H22\text{Na}+2\text{H}_2\text{O}\rightarrow 2\text{NaOH}+\text{H}_2Room temperature2
With halogens 2Na+Cl22NaCl2\text{Na}+\text{Cl}_2\rightarrow 2\text{NaCl}Exothermic, gas-phase2
With oxygen 4Na+O22Na2O4\text{Na}+\text{O}_2\rightarrow 2\text{Na}_2\text{O}Combustion in dry air
With sulfur 2Na+SNa2S2\text{Na}+\text{S}\rightarrow \text{Na}_2\text{S}Molten sulfur, controlled
With acids 2Na+H2SO4Na2SO4+H22\text{Na}+\text{H}_2\text{SO}_4\rightarrow \text{Na}_2\text{SO}_4+\text{H}_2Dilute acidic solutions

Recommendations for Further Research

  • Consult Specialized Databases :
    • Reaxys, SciFinder, or PubChem for proprietary compound data.
  • Patent Literature :
    • Search the USPTO or WIPO databases for "this compound" in granted patents.
  • Contact Authors :
    • Reach out to researchers in sodium-based drug development or organosodium chemistry for unpublished data.

Comparison with Similar Compounds

Key Properties :

  • Clinical Status : AM-461 (parent compound) has reached Phase 1 clinical trials for asthma and hypersensitivity, developed by Panmira Pharmaceuticals LLC and Bristol Myers Squibb Co. .
  • Mechanism: Blocks PGD2-mediated inflammation by inhibiting DP2 receptor signaling, reducing eosinophil recruitment and cytokine release .

Comparison with Similar DP2/CRTH2 Antagonists

Affinity and Selectivity

The table below compares AM-461 sodium with structurally or functionally analogous DP2 antagonists:

Compound Target Affinity (IC₅₀/Ki) Selectivity Development Stage Key Notes
This compound Derived from AM-461 (DP2 antagonist) High selectivity for DP2 over DP1 Phase 1 (asthma) Sodium salt improves solubility
AM-211 IC₅₀: 4.9 nM (human), 7.8 nM (mouse) Oral bioavailability; cross-species efficacy Preclinical Free acid form; potent in vivo activity
Pexopiprant Ki < 100 nM Oral administration; asthma research Phase 2 (discontinued) Potent but limited clinical success
CRTH2-IN-1 IC₅₀: 6 nM (human DP2) Ramatroban analog; no DP1 activity Preclinical Structural similarity to AM-461
LAS191859 IC₅₀: 7.6–15.5 nM Dual CRTH2/DP2 inhibition Preclinical Broad anti-inflammatory effects
CAY10597 Ki: 37 nM (R-isomer more active) CRTH2/DP2 antagonist Preclinical R-isomer shows enhanced potency

Structural and Functional Differences

  • This compound vs. AM-211 : While both target DP2, AM-211 demonstrates consistent potency across species (human, mouse, guinea pig), whereas this compound’s preclinical data emphasize its formulation advantages .
  • This compound vs. Pexopiprant: Pexopiprant’s higher Ki (<100 nM) suggests lower affinity compared to this compound, though direct comparisons are absent.
  • This compound vs. CRTH2-IN-1 : CRTH2-IN-1 shares structural motifs with AM-461 (e.g., Ramatroban analogs) but lacks sodium salt modification, which may limit its pharmacokinetic profile .

Clinical and Preclinical Outcomes

  • Its sodium salt formulation may reduce dosing frequency compared to non-salt analogs .
  • LAS191859 : Broader IC₅₀ range (7.6–15.5 nM across assays) indicates variable efficacy in different inflammatory models, whereas this compound’s data remain focused on DP2-specific pathways .

Critical Analysis of Limitations and Advantages

  • Limitations : Lack of published IC₅₀/Ki values for this compound complicates direct comparisons. Compounds like AM-211 and LAS191859 have more extensive cross-species data .
  • Unresolved Questions: The impact of sodium salt modification on tissue penetration or off-target effects remains uncharacterized compared to non-salt analogs like CRTH2-IN-1 .

Q & A

Q. What experimental methodologies are recommended to confirm DP2 (CRTH2) receptor antagonism by AM-461 sodium in vitro?

To validate this compound's activity, researchers should employ:

  • Radioligand binding assays to measure affinity (e.g., IC₅₀ values) using recombinant human DP2 receptors .
  • Functional assays such as calcium flux or chemotaxis inhibition in DP2-expressing cells (e.g., eosinophils or transfected HEK293 cells) to assess antagonism efficacy .
  • Cross-validation with structurally related antagonists (e.g., CRTH2-IN-1, IC₅₀ = 6 nM) to benchmark potency .

Q. How should researchers design experiments to compare in vitro and in vivo efficacy of this compound?

Key considerations include:

  • Solubility optimization : Utilize the sodium salt form to enhance aqueous solubility for in vivo administration .
  • Dosage calibration : Base in vivo doses on in vitro IC₅₀ values, adjusting for bioavailability and pharmacokinetic (PK) parameters .
  • Control groups : Include vehicle controls and reference antagonists (e.g., Pexopiprant) to contextualize results .
  • Endpoint selection : Measure biomarkers like eosinophil recruitment in asthma models or DP2-dependent cytokine release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines, receptor isoforms, or assay conditions (e.g., calcium flux vs. cAMP inhibition) .
  • Compound formulation : Discrepancies between sodium salt and free acid forms affecting solubility or stability .
  • Animal model limitations : Strain-specific DP2 expression or disease pathophysiology (e.g., murine vs. humanized asthma models) . Mitigation strategies include standardizing protocols across labs and reporting detailed methodology per guidelines .

Q. What strategies are effective for studying synergistic effects between this compound and other DP2 antagonists?

  • Mechanistic profiling : Determine if compounds target orthosteric vs. allosteric DP2 binding sites using competition binding assays .
  • Combination dosing : Use isobolographic analysis to quantify synergy in functional assays (e.g., eosinophil migration inhibition) .
  • In vivo validation : Test co-administration in models of allergic inflammation, monitoring additive reductions in inflammatory markers .

Q. How can this compound's pharmacokinetic profile be optimized for chronic disease models?

  • Salt-form comparisons : Evaluate bioavailability of sodium salt vs. free acid in pharmacokinetic studies .
  • Dosing regimens : Implement sustained-release formulations or osmotic pumps to maintain therapeutic plasma concentrations .
  • Metabolic stability assays : Assess hepatic microsome stability to identify potential prodrug candidates .

Q. What quality control measures ensure batch-to-batch consistency in this compound for sensitive bioassays?

  • Analytical rigor : Perform HPLC (>95% purity) and mass spectrometry (MS) to confirm identity and detect impurities .
  • Solubility testing : Pre-dissolve batches in standardized buffers (e.g., PBS) to avoid variability in cell-based assays .
  • Bioactivity validation : Re-test each batch in a baseline DP2 binding assay to ensure consistent IC₅₀ values .

Q. How can researchers apply frameworks like FINER or PICO to formulate hypotheses about this compound?

  • FINER criteria : Ensure hypotheses are F easible (e.g., within lab resources), N ovel (e.g., unexplored DP2 signaling pathways), and R elevant (e.g., translational asthma mechanisms) .
  • PICO framework : Define P opulation (e.g., DP2-expressing immune cells), I ntervention (this compound dosing), C omparator (existing antagonists), and O utcome (e.g., cytokine inhibition) .

Methodological Resources

  • Experimental reproducibility : Follow guidelines for detailed methods and supplementary data .
  • Data analysis : Use standardized statistical tools (e.g., GraphPad Prism) to address variability and uncertainty .
  • Ethical compliance : Align in vivo studies with institutional guidelines for animal welfare .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AM-461 sodium
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